
(R)-2-Heptyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Heptyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group (-N=C=O) attached to a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Heptyl isocyanate can be synthesized through several methods. One common approach involves the reaction of heptyl amine with phosgene, resulting in the formation of the isocyanate group. This reaction proceeds via the intermediacy of a carbamoyl chloride . Another method involves the addition of isocyanic acid to alkenes . Additionally, isocyanates can be produced by the thermal decomposition of carbamates in the liquid phase .
Industrial Production Methods
Industrial production of ®-2-Heptyl isocyanate typically involves the phosgenation of heptyl amine. This process requires special precautions due to the hazardous nature of phosgene . Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, have also been explored .
Chemical Reactions Analysis
Types of Reactions
®-2-Heptyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce carbon dioxide and amines.
Reaction with Amines: Forms ureas.
Common Reagents and Conditions
Alcohols: React with ®-2-Heptyl isocyanate to form urethanes under mild conditions.
Water: Hydrolysis occurs readily, producing carbon dioxide and amines.
Amines: React to form ureas, often under ambient conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Products of hydrolysis.
Scientific Research Applications
®-2-Heptyl isocyanate has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are versatile polymers with applications in foams, elastomers, and coatings.
Materials Science: Employed in the development of advanced materials with specific properties, such as high tensile strength and chemical resistance.
Biomedical Research: Investigated for its potential use in drug delivery systems and bioconjugation.
Mechanism of Action
The mechanism of action of ®-2-Heptyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water . This reactivity is exploited in various applications, including the formation of urethanes and ureas .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in reactivity but with an aromatic ring instead of a heptyl chain.
Hexamethylene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Methyl isocyanate: Smaller and more volatile, used in the production of pesticides.
Uniqueness
®-2-Heptyl isocyanate is unique due to its specific heptyl chain, which imparts distinct physical and chemical properties compared to other isocyanates.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-isocyanatoheptane |
InChI |
InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3 |
InChI Key |
PIVVYCUAIZAGPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





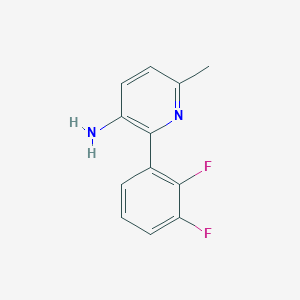
![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)


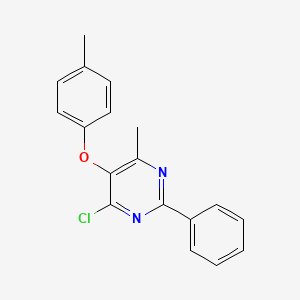
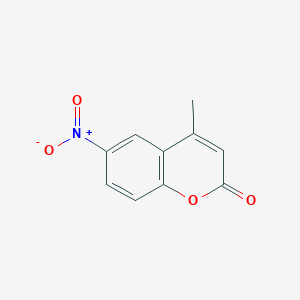

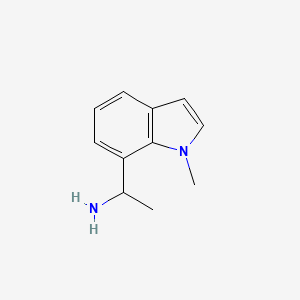
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
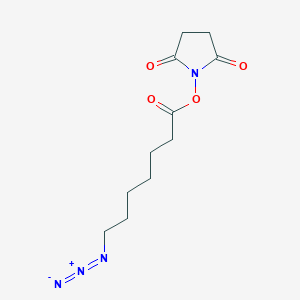
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
